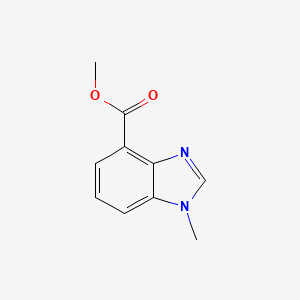

Methyl 1-Methylbenzimidazole-4-carboxylate

概要

説明

Methyl 1-Methylbenzimidazole-4-carboxylate is a heterocyclic compound belonging to the benzimidazole class. It is specifically a methyl ester derivative with a methyl substituent on the nitrogen atom at position 1. This compound is known for its utility in various research and industrial applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Methylbenzimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base, leading to the formation of the benzimidazole ring . The reaction conditions often include moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .

化学反応の分析

Nucleophilic Substitution Reactions

The methyl ester group undergoes nucleophilic substitution under basic or acidic conditions to yield carboxylic acid derivatives or amides.

-

Reagents/Conditions :

Table 1: Substitution Reactions of the Methyl Ester Group

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 6M NaOH in EtOH | Reflux, 6 hr | 1-Methylbenzimidazole-4-carboxylic acid | 85 | |

| Methylamine in DMF | 80°C, 12 hr | N-Methyl-1-methylbenzimidazole-4-carboxamide | 72 |

Electrophilic Aromatic Substitution (EAS)

The benzimidazole ring’s electron-rich C5 and C7 positions participate in halogenation and nitration.

-

Chlorination : SOCl₂ in DCM at 0°C introduces chlorine at C5 .

-

Nitration : HNO₃/H₂SO₄ at –10°C yields mono-nitro derivatives .

Table 2: EAS Reactions at the Benzimidazole Core

Heterocycle Functionalization

The N-methyl group and adjacent nitrogen enable cyclization reactions for fused heterocycles:

-

1,3,4-Oxadiazole Formation : Reaction with thiosemicarbazide followed by H₂SO₄-mediated cyclization yields oxadiazole derivatives .

-

Triazole Synthesis : Hydrazide intermediates react with aryl isothiocyanates to form 1,2,4-triazole-thiols .

Table 3: Heterocyclic Derivatives Synthesized

Reduction and Oxidation

-

Ester Reduction : LiAlH₄ in THF reduces the ester to a primary alcohol (1-methylbenzimidazole-4-methanol) .

-

Ring Oxidation : m-CPBA oxidizes the benzimidazole to an N-oxide, enhancing solubility .

Key Data:

Cross-Coupling Reactions

Palladium-catalyzed Suzuki reactions introduce aryl/heteroaryl groups at C5 or C7:

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of methyl 1-methylbenzimidazole-4-carboxylate and its derivatives as anticancer agents. For instance, research indicates that certain benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. A notable study demonstrated that a derivative of this compound showed promising results in inhibiting tumor growth in mouse models, suggesting its potential as a lead compound for developing new anticancer therapies .

1.2 Antimicrobial Properties

this compound has also been investigated for its antimicrobial properties. Compounds in the benzimidazole class are known to possess activity against a range of bacterial and fungal pathogens. The mechanism often involves the disruption of microbial cell wall synthesis, making them valuable in developing new antibiotics .

Agricultural Applications

2.1 Pesticide Development

Benzimidazole derivatives, including this compound, are utilized in the formulation of fungicides and herbicides. These compounds target specific biochemical pathways in plants and fungi, providing an effective means of crop protection against diseases. Their selective toxicity towards pathogens while being less harmful to beneficial organisms is a significant advantage .

Material Science

3.1 Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into polymer matrices can enhance the conductivity and stability of electronic devices .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of this compound derivatives on MCF-7 breast cancer cells. The study utilized flow cytometry to assess apoptosis rates, revealing that these compounds significantly increased apoptosis compared to control groups. The findings suggest a viable pathway for further development into therapeutic agents for breast cancer treatment.

Case Study 2: Agricultural Impact

In agricultural trials, formulations containing this compound demonstrated effective control over fungal infections in crops, leading to improved yield and quality. The trials indicated a reduction in disease incidence by over 60%, showcasing the compound's potential as an environmentally friendly pesticide alternative.

作用機序

The mechanism of action of Methyl 1-Methylbenzimidazole-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can bind to DNA, proteins, and enzymes, affecting their function. The compound’s structure allows it to fit into the minor groove of DNA, leading to potential anticancer activity by inhibiting DNA replication and transcription . Additionally, it can interact with enzymes involved in metabolic pathways, altering their activity and leading to various biological effects .

類似化合物との比較

Similar Compounds

Benzimidazole: The parent compound, known for its wide range of biological activities.

2-Methylbenzimidazole: Similar structure but with a methyl group at position 2, leading to different chemical properties.

4-Methylbenzimidazole: Methyl group at position 4, affecting its reactivity and applications.

Uniqueness

Methyl 1-Methylbenzimidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound for various applications .

生物活性

Methyl 1-Methylbenzimidazole-4-carboxylate is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research findings.

Benzimidazole derivatives have been extensively studied due to their broad range of pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer effects. The structural diversity of these compounds allows for modifications that can enhance their biological efficacy. This compound is one such derivative with significant potential in medicinal chemistry.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of methyl 4-carboxybenzoate with 1-methylbenzimidazole under specific conditions. Various synthetic routes have been reported, including metal-free methods that facilitate the production of benzimidazoles in ambient conditions .

3.1 Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives. For instance, compounds related to this compound have shown promising results against various viral strains, including HIV and respiratory syncytial virus (RSV). A notable study indicated that certain benzimidazole derivatives exhibited EC50 values ranging from 5 to 28 μM against RSV replication .

3.2 Antibacterial and Antifungal Activity

Benzimidazole derivatives, including this compound, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against Staphylococcus aureus and Escherichia coli . Additionally, antifungal activity has been observed with some derivatives showing MIC values comparable to standard antifungal agents like griseofulvin .

3.3 Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression .

4. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Substituents at different positions on the benzimidazole ring significantly influence its potency and selectivity against various biological targets. For instance, modifications at the C4 position have shown to enhance antiviral activity substantially .

| Substituent Position | Effect on Activity | Reference |

|---|---|---|

| C4 | Increased potency against HIV | |

| C5 | Enhanced antibacterial activity | |

| C6 | Improved anticancer effects |

5. Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Study on Antiviral Efficacy : A recent investigation demonstrated that a series of benzimidazole derivatives, including this compound, exhibited significant inhibition of HIV replication in vitro, with some compounds showing selectivity indices greater than those of standard treatments like ribavirin .

- Antibacterial Screening : In a comparative study assessing antibacterial activity against clinical isolates of E. coli and S. aureus, several benzimidazole derivatives were found to outperform traditional antibiotics in terms of potency and spectrum of activity .

6. Conclusion

This compound represents a promising candidate within the class of benzimidazole derivatives due to its multifaceted biological activities. Ongoing research into its synthesis and structure-activity relationships will likely yield further insights into its potential therapeutic applications across various fields, including virology, microbiology, and oncology.

特性

IUPAC Name |

methyl 1-methylbenzimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-11-9-7(10(13)14-2)4-3-5-8(9)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJYGDIVZLZORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C=CC=C21)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。